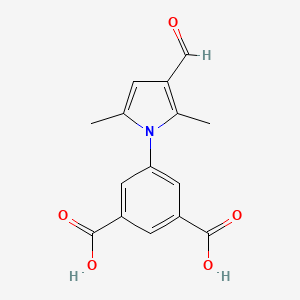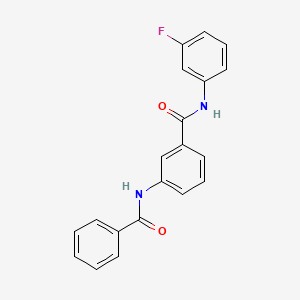![molecular formula C16H13ClN2O3S B5736889 2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5736889.png)
2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase inhibitors and has been shown to have immunosuppressive and anti-inflammatory properties.
科学研究应用
2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to have potential in the treatment of transplant rejection and certain cancers.
作用机制
2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, this compound can reduce the production of inflammatory cytokines and prevent the activation of immune cells, leading to its immunosuppressive and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines such as interleukin-6 and interferon-gamma, and prevent the activation of immune cells such as T cells and B cells. It can also reduce the proliferation of certain cancer cells and inhibit angiogenesis.
实验室实验的优点和局限性
One advantage of 2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in a number of preclinical and clinical studies. However, one limitation is that it can have off-target effects and may affect other signaling pathways in addition to JAKs. It can also have potential toxicities and side effects.
未来方向
There are several future directions for the study of 2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid. One area of research is the development of more selective JAK inhibitors that can target specific JAK isoforms with fewer off-target effects. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases and cancers. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound.
合成方法
The synthesis of 2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid involves several steps, including the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to yield 2-chloro-4-chlorosulfonylbenzoic acid. This intermediate is then reacted with N-phenylacetylglycine to form 2-chloro-4-({[(phenylacetyl)amino]sulfonyl}amino)benzoic acid. The final step involves the reaction of this intermediate with thiourea to yield this compound.
属性
IUPAC Name |
2-chloro-4-[(2-phenylacetyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-9-11(6-7-12(13)15(21)22)18-16(23)19-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,21,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLGPJHHLIFWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5736810.png)

![2-[(4-methoxybenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5736840.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736852.png)

![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5736872.png)
![methyl 2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5736875.png)
![2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide](/img/structure/B5736883.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(3-methoxyphenyl)urea](/img/structure/B5736890.png)
![[4-(1-piperidinylcarbonyl)phenyl]formamide](/img/structure/B5736895.png)


![2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5736924.png)
